molecular formula C25H25N3O2S B7732380 (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7732380
M. Wt: 431.6 g/mol
InChI Key: OWEDZHQTRBSGIO-RCCKNPSSSA-N
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Description

(2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that belongs to the class of cyanoenamides. This compound is characterized by the presence of a butoxyphenyl group, a cyano group, and a thiazolyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with a suitable thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 2-butoxybenzaldehyde in the presence of a base to form the intermediate.

    Cyanoenamide Formation: The final step involves the reaction of the intermediate with cyanoacetic acid under basic conditions to form the desired cyanoenamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

(2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties.

    Biological Research: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring are key functional groups that facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide: A similar compound with a methyl group instead of a benzyl group.

    (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide: A similar compound with a chlorine substituent.

Uniqueness: The presence of the butoxyphenyl group and the specific substitution pattern on the thiazole ring make (2E)-3-(2-butoxyphenyl)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-3-4-13-30-23-8-6-5-7-20(23)15-21(16-26)24(29)28-25-27-17-22(31-25)14-19-11-9-18(2)10-12-19/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,27,28,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEDZHQTRBSGIO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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